
2-ethyl-N-(2-fluorobenzyl)-N-(2-methoxyethyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethyl-N-(2-fluorobenzyl)-N-(2-methoxyethyl)-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.15395505 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for various purposes, including the exploration of their cytotoxic activities against human cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and investigated for their cytotoxicity against several human cancer cell lines, revealing structure-activity relationships that could inform further therapeutic development (Hassan et al., 2015).
Antiviral and Anti-inflammatory Applications
Compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. This research highlights the potential for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Metabolism and Disposition Studies
Studies utilizing 19F-NMR spectroscopy have supported the selection of candidates for further development in drug discovery programs, especially for compounds targeting HIV integrase inhibitors. These studies are crucial for understanding the metabolic fate and excretion patterns of potential therapeutic agents (Monteagudo et al., 2007).
Chemical Synthesis Enhancements
Sustainable synthesis methods for creating quinolines and pyrimidines have been developed, showcasing environmentally friendly and efficient processes for generating these important heterocyclic compounds. Such advancements are crucial for the pharmaceutical industry, reducing environmental impact while facilitating the production of key intermediates and active pharmaceutical ingredients (Mastalir et al., 2016).
Exploration of Pyrimidine for Therapeutic Applications
The synthesis of novel pyrimidine and fused pyrimidine derivatives has been pursued to explore their potential therapeutic uses, including antiviral activities. Although some synthesized compounds did not show significant activity against avian influenza, the research contributes to the understanding of pyrimidine derivatives' chemical diversity and biological potential (Mahmoud et al., 2011).
Properties
IUPAC Name |
2-ethyl-N-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-16-19-10-14(11-20-16)17(22)21(8-9-23-2)12-13-6-4-5-7-15(13)18/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMBDSDJSUEWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CCOC)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)
![N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5522522.png)
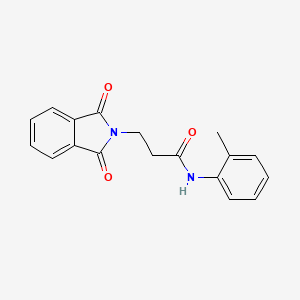
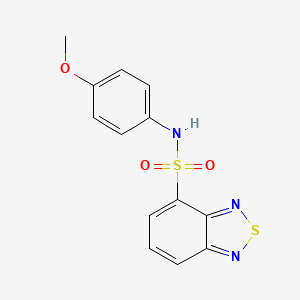
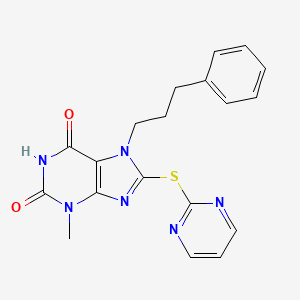
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
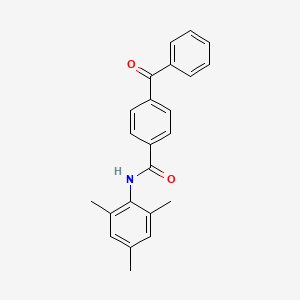
![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)
![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
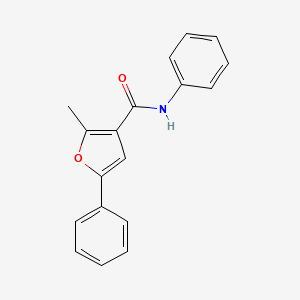
![N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5522581.png)
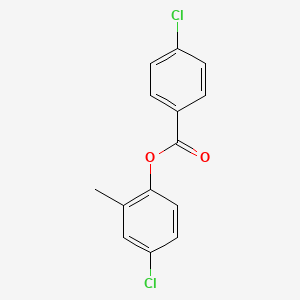
![4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5522603.png)
